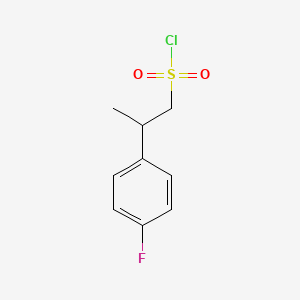

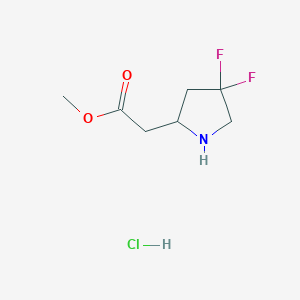

2-(4-Fluorophenyl)propane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Fluorophenyl)propane-1-sulfonyl chloride” is likely a sulfonyl chloride compound, which typically have the general formula R-SO2-Cl. These compounds are known for their reactivity and are often used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorophenyl)propane-1-sulfonyl chloride” are not available, sulfonyl chlorides are typically synthesized from the corresponding sulfonic acid using a chlorinating agent .

Molecular Structure Analysis

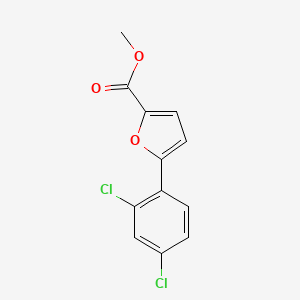

The molecular structure of “2-(4-Fluorophenyl)propane-1-sulfonyl chloride” would likely consist of a propane backbone with a sulfonyl chloride (SO2Cl) group and a fluorophenyl group attached .

Chemical Reactions Analysis

Sulfonyl chlorides are known to be reactive and can undergo a variety of reactions. They can act as electrophiles in electrophilic aromatic substitution reactions . They can also react with amines to form sulfonamides .

Physical And Chemical Properties Analysis

While specific physical and chemical properties for “2-(4-Fluorophenyl)propane-1-sulfonyl chloride” are not available, sulfonyl chlorides are generally characterized by their reactivity. They are often liquid and have a strong, irritating odor .

Aplicaciones Científicas De Investigación

Fluorosulfonylation Reactions

Fluorosulfonylation involves the direct introduction of sulfonyl fluorides into organic substrates. Recent advances have highlighted the use of fluorosulfonyl radicals for this purpose. Compared to traditional methods, which may involve multiple steps, direct fluorosulfonylation using radicals provides a concise and efficient route to sulfonyl fluorides . Researchers explore this reaction for the synthesis of diverse functionalized compounds.

Photocatalytic Transformations

Photocatalysis enables the activation of chemical bonds using light energy. Researchers have explored the photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides. This process, catalyzed by iridium complexes, offers a sustainable and efficient route to valuable sulfonyl-containing compounds . Such transformations find applications in synthetic chemistry.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluorophenyl)propane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2S/c1-7(6-14(10,12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCKFDJGNQUHHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)propane-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2561330.png)

![3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2561331.png)

![(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2561347.png)